3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one
Description
The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one features a propan-1-one backbone substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a 3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl moiety. Key structural elements include:
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O3S/c1-23-9-21-22-15(23)28(26,27)11-7-24(8-11)14(25)5-3-10-2-4-13(17)12(6-10)16(18,19)20/h2,4,6,9,11H,3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDYDHGRWRJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one , a complex organic molecule, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a triazole ring and a sulfonamide moiety, which are known to enhance biological activity. The presence of the trifluoromethyl and chlorine substituents on the phenyl ring contributes to its lipophilicity and biological interactions.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClF₃N₃O₂S
- Molecular Weight : 421.86 g/mol
Anticancer Properties
Research has indicated that compounds containing triazole rings exhibit significant anticancer activity. For instance, various triazole derivatives have shown promising results against different cancer cell lines:
- In vitro studies demonstrated that some triazole derivatives possess IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116) .
Table 1 summarizes the cytotoxic effects of related triazole compounds:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | HCT-116 | 43.4 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Triazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in various models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole derivatives often act as enzyme inhibitors, particularly in pathways involved in tumor growth and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : They may interfere with key signaling pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammatory responses .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Triazole Derivatives : A study evaluated a series of triazole-pyrimidine hybrids for their neuroprotective effects. Results indicated significant inhibition of inflammatory markers in LPS-stimulated microglia .
- Cytotoxicity Assessment : Another research focused on the synthesis and evaluation of various triazole compounds against human cancer cell lines, revealing that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutics like cisplatin .
Scientific Research Applications
Medicinal Applications
Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known PARP inhibitors suggests that it may inhibit poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms in cancer cells. Inhibiting PARP can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .
Antimicrobial Properties : The presence of the triazole moiety indicates potential antifungal activity. Triazoles are widely used in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes, thereby disrupting ergosterol synthesis in fungal cell membranes .
Agricultural Applications
Fungicide Development : The compound's triazole component also makes it a candidate for developing agricultural fungicides. Triazole derivatives are effective against a range of plant pathogens, including those affecting crops like tomatoes and cereals .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism |
|---|---|---|
| Medicinal | Anticancer | Inhibition of PARP |
| Antimicrobial | Disruption of fungal cell membrane synthesis | |
| Agricultural | Fungicide | Inhibition of fungal growth |
Case Studies
- PARP Inhibitors in Cancer Therapy : A study published in Nature Reviews Cancer highlights the role of PARP inhibitors in treating BRCA-mutated cancers. The compound's structural features may allow it to function similarly to existing PARP inhibitors, potentially leading to novel treatment options for resistant cancer types .
- Triazole-Based Fungicides : Research conducted on triazole derivatives demonstrated their effectiveness against Fusarium solani and Alternaria solani, common fungal pathogens in agriculture. The tested compounds showed significant antifungal activity, suggesting that derivatives like the one discussed could be developed into effective fungicides .
Comparison with Similar Compounds
(E)-1-(4-Hydroxyphenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-one
- Structure : Similar trifluoromethyl and chloro-substituted phenyl group but lacks the azetidine-triazole-sulfonyl moiety. Instead, it features a conjugated α,β-unsaturated ketone system .
- Synthesis : Prepared via Claisen-Schmidt condensation, a method applicable to the target compound’s aryl ketone formation .
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- Structure: Shares the triazole and propenone groups but incorporates fluorine substituents instead of chloro/trifluoromethyl groups. The Z-configuration introduces steric effects absent in the target compound .
- Bioactivity : Fluorine substituents improve membrane permeability but may reduce metabolic stability compared to bulkier trifluoromethyl groups .
Azetidine- and Sulfonyl-Containing Analogues
4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one
- Structure : Contains a sulfonyl-linked azetidine but replaces the triazole with a methylsulfonyl group. The azetidin-2-one ring (lactam) contrasts with the azetidin-1-yl (amine) in the target compound .
- Stability : The lactam ring may confer greater hydrolytic stability compared to the amine-containing azetidine in the target compound .
3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one
- Structure : Features a triazole-thione and furyl substituent but lacks the sulfonyl-azetidine moiety. The thione group enhances metal-binding capacity, differing from the sulfonyl’s role in solubility .
Substituted Phenyl Derivatives
3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one
- Structure: Includes a chloro-fluoroanilino group and methoxyphenyl propan-1-one. The amino linker increases flexibility compared to the rigid sulfonyl-azetidine bridge in the target compound .
- Electronic Effects : The methoxy group donates electrons, contrasting with the electron-withdrawing trifluoromethyl group in the target compound .
Data Tables
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Trifluoromethyl vs.
- Sulfonyl-Azetidine Linker: Enhances rigidity and solubility compared to flexible amino linkers in analogues like 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one .
- Triazole Role : The 1,2,4-triazole in the target compound may confer stronger hydrogen-bonding interactions than furyl or thione groups in other derivatives .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for high-yield synthesis of this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonation, and ketone formation. Key steps:
- Step 1 : React 4-chloro-3-(trifluoromethyl)aniline with propargyl bromide to form the propanone backbone (see ).
- Step 2 : Introduce the azetidine-sulfonyl-triazole moiety via coupling reactions using catalysts like Pd(PPh₃)₄ in anhydrous THF ( ).
- Step 3 : Optimize sulfonation using SO₃·Py complex in dichloromethane at 0–5°C ().
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) (). Critical parameters: Temperature control (<50°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for nucleophilic steps) to minimize side products .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituents (e.g., trifluoromethyl δ ~110–120 ppm in ¹³C; azetidine protons δ ~3.5–4.5 ppm) ().
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₉H₁₇ClF₃N₄O₂S, [M+H]⁺ = 473.06) ( ).
- X-ray crystallography : Resolve crystal structure using SHELXL ( ). For example, refine data with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL-2018/3 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against kinase targets?
- Computational docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR2) focusing on the sulfonyl-azetidine and trifluoromethyl groups ( ).
- In vitro assays :
- Kinase inhibition : Measure IC₅₀ via ADP-Glo™ kinase assay (Promega) at 10 μM–100 nM concentrations ().
- Cellular cytotoxicity : Use MTT assay on cancer cell lines (e.g., A549, HeLa) with dose-response curves (0.1–100 μM) ().
Q. How to resolve discrepancies between computational predictions and crystallographic electron density maps?
- Refinement strategies :
- Use SHELXL to refine disordered regions (e.g., trifluoromethyl group) with ISOR and DELU restraints ().
- Validate hydrogen bonding (e.g., N–H···O=S interactions) via Olex2 visualization ().
Q. What methodologies address conflicting bioactivity data across different assay platforms?
- Assay standardization :
- Use identical cell lines (e.g., HepG2 from ATCC) and passage numbers (P15–P20) ().
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
- Statistical reconciliation :
- Apply Bland-Altman plots to compare IC₅₀ values from fluorescence-based vs. luminescence assays.
- Use Grubbs’ test to identify outliers in triplicate measurements ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
